molecular formula C9H13BrCl2N2 B1377031 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride CAS No. 1384264-75-8

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride

Cat. No.: B1377031
CAS No.: 1384264-75-8
M. Wt: 300.02 g/mol
InChI Key: KRKOCZLAJJLVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 1384264-75-8 . It has a linear formula of C9H13BrCl2N2 . It appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 300.03 . It’s a white to yellow solid and is typically stored at -20°C .

Scientific Research Applications

Synthesis and Structure-Activity Relationship Studies

One of the key applications of compounds related to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride is in the synthesis and exploration of structure-activity relationships (SARs) in drug discovery. For instance, a series of novel 4-amino-2-phenylpyrimidine derivatives, including 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, have been identified as agonists for GPR119, demonstrating improved glucose tolerance in mice and favorable pharmacokinetic profiles in rats (Negoro et al., 2012). This highlights the potential of such compounds in therapeutic applications, particularly in metabolic disorders.

Antiprotozoal Activity

Compounds structurally related to this compound have been evaluated for their antiprotozoal activity. For example, propenamine derivatives, including those with bromo substituents, have shown remarkable activity against Trypanosoma cruzi infection in mice, indicating potential as chemotherapeutic agents for Chagas' disease (Pereira et al., 1998).

Analgesic and Antidepressant Effects

Research has also explored the analgesic and antidepressant effects of related compounds. For example, SSR180711, a selective α7 nicotinic receptor partial agonist with a bromophenyl component, has shown efficacy in enhancing episodic memory and reversing cognitive deficits in animal models, indicating potential for treating cognitive symptoms of schizophrenia and possessing antidepressant-like properties (Pichat et al., 2007).

Anticonvulsant Activity

Another significant application area is in the development of anticonvulsant agents. Schiff bases of N-methyl and N-acetyl isatin derivatives with aryl amines, including those with bromophenyl groups, have been synthesized and shown to exhibit anticonvulsant activities, outperforming standard drugs in certain models (Verma et al., 2004). This underscores the potential of such compounds in epilepsy treatment.

Anticancer Research

Although not directly related to this compound, research on related compounds has also extended into anticancer activity, particularly in understanding the mechanisms of carcinogenesis and the formation of DNA adducts in target tissues (Shirai et al., 1994). This area of research is crucial for the development of novel anticancer therapeutics.

Safety and Hazards

For safety information, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information about the potential hazards of the compound, safe handling procedures, and emergency measures.

Properties

IUPAC Name

3-(4-bromophenyl)azetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKOCZLAJJLVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Reactant of Route 2
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Reactant of Route 3
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Reactant of Route 4
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Reactant of Route 5
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride
Reactant of Route 6
3-(4-Bromophenyl)azetidin-3-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.